Myrmicarin 215B -

Myrmicarin 215B

Catalog Number: EVT-1582386
CAS Number:
Molecular Formula: C15H21N
Molecular Weight: 215.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Myrmicarin 215B is an alkaloid derived from the Myrmica genus of ants, recognized for its complex chemical structure and biological activity. This compound belongs to a larger family of myrmicarins, which are characterized by their intricate polycyclic frameworks. The study of myrmicarin 215B has garnered attention due to its potential implications in organic synthesis and medicinal chemistry.

Source

Myrmicarin 215B was first isolated from the Myrmica ant species, with its structural features being elucidated through various synthetic and analytical techniques. The compound is sensitive to environmental conditions, which influences its stability and reactivity .

Classification

Myrmicarin 215B is classified as a tricyclic alkaloid, specifically within the broader category of pyrroloindolizine derivatives. Its classification is based on its structural characteristics and the presence of nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of myrmicarin 215B involves several key methodologies that highlight its complex nature.

Methods

  1. Brønsted Acid-Induced Dimerization: Myrmicarin 215B undergoes diastereoselective dimerization when treated with Brønsted acids, leading to the formation of new heptacyclic structures. This process is efficient and allows for the generation of various derivatives .
  2. Palladium-Catalyzed Reactions: A significant step in synthesizing myrmicarin 215B includes palladium-catalyzed N-vinylation of pyrrole derivatives, which facilitates the formation of key intermediates necessary for constructing the final alkaloid .
  3. Sequential Alkylation: The synthesis also involves sequential alkylation processes that contribute to the construction of stereochemically rich intermediates, ultimately leading to optically active samples of myrmicarin 215B .

Technical Details

The synthesis typically follows a convergent approach, where multiple synthetic pathways converge to form the target molecule. Key transformations include stereospecific reactions that enhance the yield and selectivity of the desired products.

Molecular Structure Analysis

Myrmicarin 215B features a complex molecular structure characterized by multiple rings and stereocenters.

Structure

  • Molecular Formula: C₁₅H₁₈N₂O
  • Structural Features: The compound contains a tricyclic framework with nitrogen atoms integrated into its rings, contributing to its biological activity and reactivity.

Data

The structural elucidation has been supported by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the presence of specific functional groups and stereochemistry .

Chemical Reactions Analysis

Myrmicarin 215B participates in several notable chemical reactions that underscore its reactivity.

Reactions

  1. Dimerization: The primary reaction involving myrmicarin 215B is its Brønsted acid-induced dimerization, which leads to the formation of isomyrmicarins. This reaction can yield different stereoisomers depending on the reaction conditions .
  2. Functionalization: Myrmicarin 215B can undergo further functionalization reactions, allowing for the introduction of various substituents that enhance its pharmacological properties .

Technical Details

The dimerization process is characterized by high diastereoselectivity, meaning that it preferentially produces one diastereomer over others, which is crucial for applications in drug development.

Mechanism of Action

The mechanism underlying the reactivity of myrmicarin 215B primarily involves ionic processes facilitated by acid catalysis.

Process

  1. Ionic Dimerization: The dimerization mechanism suggests a non-concerted ionic pathway where myrmicarin 215B reacts with an azafulvenium ion precursor. This interaction leads to the formation of new carbon-carbon bonds and results in heptacyclic products .
  2. Isomerization: Subsequent isomerization reactions can occur, allowing for structural rearrangements that yield various isomers with distinct properties .

Data

Mechanistic studies have provided insights into factors influencing product distribution, including solvent effects and temperature conditions during reactions .

Physical and Chemical Properties Analysis

Myrmicarin 215B exhibits specific physical and chemical properties relevant to its stability and reactivity.

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents but sensitive to moisture and air.

Chemical Properties

  • Stability: Sensitive to air and temperature changes; requires controlled conditions for storage.
  • Reactivity: Shows high reactivity under acidic conditions, particularly in dimerization reactions .
Applications

Myrmicarin 215B has potential applications in various scientific fields:

  1. Organic Synthesis: It serves as a building block for synthesizing more complex alkaloids and natural products.
  2. Medicinal Chemistry: Investigated for potential pharmacological properties due to its unique structure and biological activity.
  3. Biomimetic Studies: Provides insights into natural product biosynthesis pathways, enhancing understanding of similar compounds derived from natural sources .
Biomimetic Dimerization Strategies

Acid-Promoted Diastereoselective Dimerization Pathways

Trifluoroacetic acid (TFA) catalyzes the stereoselective dimerization of M215B into isomyrmicarin 430A (isoM430A), a structural analog of natural myrmicarin 430A. Under anhydrous conditions (benzene-d₆, 0.05 M), stoichiometric TFA (1.1 equiv) induces complete conversion within 45 minutes, yielding a single diastereomer in ≥90% efficiency (by ¹H NMR) [1] [2]. Key stereochemical outcomes include:

  • C1,C2-cis, C2,C3-cis cyclopentane ring formation in isoM430A, confirmed by NOESY correlations [1].
  • Exclusive endo-transition state selectivity during the C1–C8b bond formation, dictated by the convex face of the azafulvenium ion intermediate [1] [5].

Table 1: Dimerization Products of Myrmicarin 215B

ProductBond FormationStereochemistryYield
isoM430A (1)C1–C8b, C3b–C9C1,C2-cis, C2,C3-cis≥90%
isoM430B (2)C1–C8b, C3b–C9C1,C2-trans, C2,C3-trans60–70%
Heterodimer 17C9–C8 (intermolecular)N/A65%

Weaker acids (e.g., acetic acid) induce slower, non-stereoselective dehydration, underscoring the critical role of acid strength in controlling diastereoselectivity [1].

Reversible Dimerization Under Brønsted Acid Catalysis

M215B dimerization is a dynamic equilibrium process sensitive to acid concentration and solvent:

  • Substoichiometric acid (0.5 equiv TFA) limits dimer yield to ~50%, confirming catalytic turnover [1].
  • Deuterium-exchange studies (D₂O/CH₂Cl₂-d₂) reveal reversibility: UV-generated DCl promotes H/D exchange at C9 of M215B and C2/C9 of isoM430A prior to isomerization to isoM430B (Scheme 1) [3].
  • Thermodynamic preference for isoM430B arises under prolonged acid exposure, where the trans-cyclopentane isomer predominates (>95% after 10 h UV irradiation) [3].

The equilibrium involves:

  • Fragmentation of isoM430A to hexacyclic azafulvenium ions.
  • Deprotonation/reprotonation to isomerize C2 stereochemistry.
  • Re-cyclization to isoM430B [3].

Role of Azafulvenium Ion Intermediates in Dimer Formation

Azafulvenium ions are pivotal electrophilic species in M215B dimerization. Protonation at C9 generates ion 10, which undergoes two successive annulations:

  • Step 1: Nucleophilic additionM215B attacks C8 of 10, forming hexacyclic azafulvenium ion 11 via C9–C8 bond formation [1] [5].
  • Step 2: Intramolecular alkylationC8b nucleophile of 11 attacks C1 electrophile, generating heptacyclic iminium ion 13, which tautomerizes to isoM430A (Scheme 2) [1].

Table 2: Acid Catalysts in Dimerization

AcidReaction TimeProductDiastereoselectivity
Trifluoroacetic acid45 minisoM430A>95% cis isomer
Acetic acid70 hM215B (dehydrated)Low
Photogenerated HCl2–12 hisoM430A → isoM430Btrans isomer favored

Functionalization at C8 (e.g., bromoalkene in 15) suppresses undesired intramolecular alkylation, enabling isolation of stable heterodimers like 17 for downstream modifications [5].

Photochemical Activation and UV-Induced Dimerization

UV irradiation (medium-pressure Hg lamp) of M215B in CH₂Cl₂ generates HCl in situ from solvent photolysis, enabling controlled dimerization:

  • Kinetic product: isoM430A forms within 2 h [3].
  • Thermodynamic product: Extended irradiation (12 h) isomerizes isoM430A to isoM430B via acid-catalyzed epimerization [3].
  • Alkene fragmentation: Treatment of isoM430B with basic alumina yields hexacyclic alkene 3, which photoreverts to isoM430B in 1 h, confirming reversibility (Scheme 3) [3].

This photochemical strategy permits in situ NMR monitoring of dimerization dynamics without exogenous acid additives.

Concluding Remarks

The acid-catalyzed dimerization of M215B exemplifies nature-inspired complexity generation. Key advances include:

  • Stereocontrolled assembly of heptacyclic cores via azafulvenium ions.
  • Reversible C–C bond formation enabling thermodynamic control.
  • Photochemical methods for reaction modulation.These insights offer a template for synthesizing other sensitive alkaloids through biomimetic annulation.

Properties

Product Name

Myrmicarin 215B

IUPAC Name

(7R)-2-ethyl-3-[(E)-prop-1-enyl]-11-azatricyclo[5.3.1.04,11]undeca-1,3-diene

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

InChI

InChI=1S/C15H21N/c1-3-6-13-12(4-2)14-8-5-7-11-9-10-15(13)16(11)14/h3,6,11H,4-5,7-10H2,1-2H3/b6-3+/t11-/m1/s1

InChI Key

XHXBPJIMQMOKPK-ZXCPCRMDSA-N

Synonyms

myrmicarin
myrmicarin 215A
myrmicarin 215B
myrmicarin 217

Canonical SMILES

CCC1=C2CCCC3N2C(=C1C=CC)CC3

Isomeric SMILES

CCC1=C2CCC[C@H]3N2C(=C1/C=C/C)CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.